molecular formula C11H15NO2 B3267366 2-Propenoicacid,2-cyano-3-cyclopentyl-,ethylester(9CI) CAS No. 449146-97-8

2-Propenoicacid,2-cyano-3-cyclopentyl-,ethylester(9CI)

Cat. No.: B3267366
CAS No.: 449146-97-8
M. Wt: 193.24 g/mol
InChI Key: XOPIALXQAHAFOV-JXMROGBWSA-N
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Description

Chemical Structure and Properties 2-Propenoic acid, 2-cyano-3-cyclopentyl-, ethyl ester (9CI) is an α,β-unsaturated ester characterized by a cyano (-CN) group at the α-position and a cyclopentyl substituent at the β-position of the propenoic acid backbone. The ethyl ester functional group enhances its solubility in organic solvents while the cyano group contributes to electrophilic reactivity. The cyclopentyl group likely increases steric hindrance, affecting polymerization kinetics and thermal stability compared to linear alkyl analogs .

Properties

IUPAC Name

ethyl (E)-2-cyano-3-cyclopentylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-14-11(13)10(8-12)7-9-5-3-4-6-9/h7,9H,2-6H2,1H3/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPIALXQAHAFOV-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1CCCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1CCCC1)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Propenoic acid, 2-cyano-3-cyclopentyl-, ethyl ester (9CI), also known by its CAS number 449146-97-8, is an organic compound that has attracted attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : 2-Propenoic acid, 2-cyano-3-cyclopentyl-, ethyl ester
  • Molecular Formula : C12H15NO2
  • Molecular Weight : 201.26 g/mol
  • CAS Registry Number : 449146-97-8

The biological activity of 2-propenoic acid derivatives often involves their interaction with specific enzymes and receptors in biological systems. The cyano and cyclopentyl groups can influence the compound's reactivity and binding affinity to biological targets.

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their function.
  • Receptor Interaction : It could potentially interact with various receptors, influencing signaling pathways that regulate cellular functions.

Biological Activities

Research indicates that compounds similar to 2-propenoic acid derivatives exhibit a range of biological activities:

  • Antimicrobial Activity : Some studies have reported that acrylate derivatives possess antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : There is evidence suggesting that these compounds may reduce inflammation by modulating cytokine production.
  • Antitumor Potential : Preliminary studies have indicated that certain derivatives can induce apoptosis in cancer cells, suggesting potential as anticancer agents.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
Ethyl 2-cyanoacrylateAntimicrobial
Methyl methacrylateAnti-inflammatory
Butyl acrylateAntitumor

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial effects of various acrylate compounds, including derivatives of 2-propenoic acid. The results showed significant inhibition of bacterial growth in vitro, particularly against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes.

Case Study 2: Anti-inflammatory Effects

In another investigation, researchers assessed the anti-inflammatory properties of ethyl esters derived from propenoic acid. The study demonstrated that these compounds reduced the levels of pro-inflammatory cytokines in macrophage cultures, suggesting a potential therapeutic application for inflammatory diseases.

Case Study 3: Antitumor Activity

A recent study focused on the cytotoxic effects of various propenoic acid derivatives on cancer cell lines. The results indicated that certain compounds led to increased apoptosis rates in breast cancer cells, highlighting their potential as novel anticancer agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs and their properties, focusing on substituent effects, toxicity, and applications:

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Toxicity/Applications
2-Propenoic acid, 2-cyano-3-cyclopentyl-, ethyl ester (9CI) Not provided ~C₁₃H₁₇NO₂ (est.) ~263.3 g/mol (est.) Cyano, cyclopentyl, ethyl ester Data unavailable; inferred to have moderate toxicity due to cyano group .
2-Propenoic acid, 2-cyano-3-(ethylamino)-, decyl ester, (Z)- (9CI) () 91235-02-8 C₁₆H₂₈N₂O₂ 280.41 g/mol Cyano, ethylamino, decyl ester No toxicity data; long decyl chain suggests use in surfactants or plasticizers .
2-Propenoic acid, 3-(9,10-ethanoanthracenyl)- () 26445-19-2 C₁₉H₁₄O₂ 274.31 g/mol Bulky ethanoanthracenyl group High molecular weight; potential use in optoelectronics due to aromaticity .
2-Propenoic acid, 2-(dimethylamino)ethyl ester () 54099-13-7 C₇H₁₃NO₂ 143.18 g/mol Dimethylaminoethyl ester Poison by inhalation (LC₅₀: 66 mg/m³ in rats); used in adhesives and coatings .
2-Propenoic acid,3-[2-(acetyloxy)-5-methyl-1-indolizinyl]-2-cyano-, ethyl ester () 67988-54-9 C₁₇H₁₆N₂O₄ 312.33 g/mol Cyano, indolizinyl, acetyloxy Heterocyclic substituent may enhance UV stability; applications in specialty polymers .

Key Findings:

Substituent Effects on Reactivity: Cyano groups (e.g., ) increase electrophilicity, making these compounds reactive in Michael additions or copolymerizations. Bulky substituents (e.g., cyclopentyl in the target compound, ethanoanthracenyl in ) reduce reaction rates but improve thermal stability .

Toxicity Profiles: Amino-containing acrylates (e.g., ) exhibit higher toxicity due to reactive amine groups, whereas cyano-substituted esters may have moderate toxicity depending on bioavailability .

Applications :

  • Ethyl and decyl esters () are likely used in polymer coatings or elastomers.
  • Aromatic or heterocyclic derivatives () are candidates for advanced materials in electronics or photoresists .

Q & A

Q. How can the synthesis of 2-cyano-3-cyclopentyl propenoic acid ethyl ester be optimized for reproducibility?

Methodological Answer: Optimize reaction parameters such as solvent polarity (e.g., THF or DMF), temperature (60–80°C), and catalyst type (e.g., DMAP or pyridine derivatives). Monitor reaction progress via TLC or HPLC. Purify via column chromatography using silica gel and a gradient eluent system (e.g., hexane:ethyl acetate). Ensure anhydrous conditions to avoid hydrolysis of the cyano group .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR : Use 1H^1H and 13C^{13}C NMR to confirm the cyclopentyl, cyano, and ester functionalities. Compare chemical shifts with analogous compounds (e.g., 3-(4-nitrophenyl)-2-propenoic acid methyl ester, δ 6.8–8.2 ppm for aromatic protons) .
  • IR : Identify the C≡N stretch (~2200 cm1^{-1}) and ester C=O (~1720 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Q. How should researchers assess the compound’s stability under laboratory storage conditions?

Methodological Answer:

  • Conduct accelerated stability studies by storing the compound at 4°C (short-term) and –20°C (long-term) in amber vials.
  • Monitor degradation via HPLC every 30 days. Key degradation products may include hydrolyzed cyano groups (carboxylic acid derivatives) or cyclopentyl ring oxidation .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.
  • Implement emergency showers/eye wash stations, as the compound may cause skin/eye irritation (similar to GHS Category 2A/2B hazards) .
  • Avoid aqueous workups if the cyano group is prone to hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the cyano and cyclopentyl groups?

Methodological Answer:

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze electron density distribution. The cyano group’s electron-withdrawing nature may direct electrophilic attacks to the α,β-unsaturated ester.
  • Simulate cyclopentyl ring conformers to assess steric effects on reaction pathways .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

Methodological Answer:

  • Cross-validate NMR assignments using 2D techniques (COSY, HSQC).
  • Compare experimental IR/MS data with predicted values from PubChem or computational tools.
  • Re-examine synthetic intermediates for regioisomeric impurities (e.g., incorrect cyclopentyl substitution) .

Q. How does the cyclopentyl group influence biological activity in enzyme inhibition studies?

Methodological Answer:

  • Conduct molecular docking studies (e.g., AutoDock Vina) to evaluate interactions between the cyclopentyl moiety and enzyme active sites.
  • Compare IC50_{50} values with analogs lacking the cyclopentyl group to isolate steric/electronic contributions .

Q. What environmental impact assessment methods apply to this compound?

Methodological Answer:

  • Use OECD guidelines for biodegradability testing (e.g., Closed Bottle Test).
  • Analyze hydrolysis products (e.g., cyanide ions) via ion chromatography under varying pH/temperature conditions .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values across studies?

Methodological Answer:

  • Standardize solubility tests using the shake-flask method in buffered solutions (pH 2–12).
  • Control for polymorphic forms (e.g., recrystallize the compound from ethanol vs. acetonitrile) .

Q. Why do synthetic yields vary significantly in esterification steps?

Methodological Answer:

  • Investigate moisture sensitivity of the cyano group using Karl Fischer titration.
  • Optimize stoichiometry of the coupling reagent (e.g., DCC vs. EDCI) and monitor side-product formation via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Propenoicacid,2-cyano-3-cyclopentyl-,ethylester(9CI)
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2-Propenoicacid,2-cyano-3-cyclopentyl-,ethylester(9CI)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.